molecular formula C21H23BrClN3O3S B2520435 Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride CAS No. 1216621-13-4

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride

Katalognummer: B2520435
CAS-Nummer: 1216621-13-4
Molekulargewicht: 512.85
InChI-Schlüssel: YRHBIJFIAIWOHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride" is a synthetic organic molecule featuring a benzothiazole core substituted with a bromine atom at the 6-position. The structure includes a carbamoyl linker connecting the benzoate ester group to a 3-(dimethylamino)propyl chain, with the hydrochloride salt enhancing solubility. This compound is likely designed for pharmaceutical or materials science applications, given the prevalence of benzothiazole derivatives in drug discovery (e.g., kinase inhibitors or antimicrobial agents) .

Eigenschaften

IUPAC Name

methyl 4-[(6-bromo-1,3-benzothiazol-2-yl)-[3-(dimethylamino)propyl]carbamoyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O3S.ClH/c1-24(2)11-4-12-25(21-23-17-10-9-16(22)13-18(17)29-21)19(26)14-5-7-15(8-6-14)20(27)28-3;/h5-10,13H,4,11-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHBIJFIAIWOHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Br)C(=O)C3=CC=C(C=C3)C(=O)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Wirkmechanismus

Biochemische Analyse

Biochemical Properties

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, making it a versatile scaffold for enzyme interactions. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing cytoprotective effects. Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and influencing cellular responses.

Cellular Effects

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. The compound can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, it affects gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses. The compound also impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride involves several key interactions at the molecular level. The compound binds to specific biomolecules, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. It can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, the compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions lead to downstream effects on cellular processes, including changes in gene expression and protein synthesis.

Transport and Distribution

The transport and distribution of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells. Once inside the cells, the compound binds to intracellular proteins, influencing its localization and accumulation in specific cellular compartments. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins. These factors collectively determine the compound’s bioavailability and therapeutic efficacy.

Biologische Aktivität

Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride is a complex organic compound notable for its potential biological activities. This compound, characterized by a benzothiazole moiety and a dimethylamino propyl group, has garnered attention in medicinal chemistry for its promising applications in pharmacology and biochemistry .

Chemical Structure and Properties

The molecular formula of this compound is C20H22BrClN3O3SC_{20}H_{22}BrClN_3O_3S, with a molecular weight of approximately 498.82 g/mol. It features a bromine atom at the 6-position of the benzothiazole ring, which is critical for its biological activity .

Biological Activities

Antimicrobial Properties
Research has indicated that compounds containing benzothiazole scaffolds, including this derivative, exhibit significant antimicrobial activities. Notably, they have shown efficacy against resistant strains of bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, which are prevalent in healthcare-associated infections . The mechanism of action may involve the inhibition of bacterial enzymes essential for their survival and replication.

Anticancer Potential
Benzothiazole derivatives have been studied for their anticancer properties. Preliminary studies suggest that Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride may inhibit cancer cell proliferation by interfering with critical cellular pathways . This interaction could be mediated through the compound's ability to disrupt DNA processes by targeting bacterial topoisomerases, which are also relevant in cancer biology.

Structure-Activity Relationship (SAR)

The biological activity of Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride can be influenced by various structural modifications. A comparative analysis with similar compounds reveals insights into how changes in substituents affect potency and selectivity:

Compound Name Structural Features Unique Properties
Methyl 4-((4,6-difluorobenzo[d]thiazol-2-yl)(2-(dimethylamino)ethyl)carbamoyl)benzoate hydrochlorideContains fluorine substituentsEnhanced solubility and bioactivity against specific bacterial strains
Benzothiazole derivativesVarying substituents on the benzothiazole ringDiverse biological activities including anticancer properties
Dimethylaminopropyl derivativesLonger alkyl chain compared to dimethylamino groupPotentially improved membrane permeability

Case Studies

  • Antimicrobial Efficacy : In vitro studies demonstrated that Methyl 4-((6-bromobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride exhibited an MIC (Minimum Inhibitory Concentration) of 50 µg/mL against Pseudomonas aeruginosa. This suggests strong potential as an antimicrobial agent .
  • Cytotoxicity Testing : A study evaluating the cytotoxic effects of this compound on various cancer cell lines found that it reduced cell viability significantly at concentrations above 10 µM, indicating its potential as an anticancer therapeutic .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The evidence provided lacks direct data on the target compound. However, structural analogues can be inferred from the CAS registry (). For example:

Compound Name CAS Number Key Structural Differences
4-bromo-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride 1215542-08-7 Benzamide instead of benzoate ester; chlorine at benzothiazole 6-position instead of bromine
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate 1142210-42-1 Thiadiazole ring replaces benzothiazole; methoxy linker instead of carbamoyl

Hypothesized Comparative Properties

The benzoate ester in the target compound could reduce metabolic stability compared to the benzamide analogue, affecting pharmacokinetics .

Physicochemical Properties: The hydrochloride salt in the target compound likely improves aqueous solubility compared to non-salt forms.

Limitations of Available Evidence

Further primary literature or patent searches are required to validate these hypotheses.

Vorbereitungsmethoden

Cyclization via Bromine-Mediated Thiazole Formation

The benzo[d]thiazole core is synthesized from methyl 4-amino-3-bromobenzoate using a modified protocol from ACS Omega.

Procedure :

  • Dissolve methyl 4-amino-3-bromobenzoate (1 equiv, 10 mmol) and potassium thiocyanate (4 equiv, 40 mmol) in glacial acetic acid (20 mL).
  • Stir at room temperature for 45 minutes, then cool to 10°C.
  • Add bromine (2 equiv, 20 mmol) dissolved in acetic acid (5 mL) dropwise.
  • Stir overnight at room temperature, then quench with ice-cold NH₃ (25%) to pH 8.
  • Extract with ethyl acetate, dry over MgSO₄, and concentrate to yield 6-bromobenzo[d]thiazol-2-amine as a pale-yellow solid (yield: 85–90%).

Analytical Validation :

  • ¹H NMR (DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 1H, ArH), 7.45 (d, J = 8.4 Hz, 1H, ArH), 6.95 (s, 2H, NH₂).
  • LC-MS : m/z 257 [M+H]⁺.

Carbamoyl Bridge Formation: Coupling with Methyl 4-(Chlorocarbonyl)benzoate

Acylation Using Schotten-Baumann Conditions

The 2-amino group of the thiazole reacts with methyl 4-(chlorocarbonyl)benzoate to form the carbamoyl linkage.

Procedure :

  • Suspend 6-bromobenzo[d]thiazol-2-amine (5 mmol) in anhydrous dichloromethane (15 mL).
  • Add triethylamine (2 equiv, 10 mmol) and methyl 4-(chlorocarbonyl)benzoate (1.2 equiv, 6 mmol).
  • Stir at 0°C for 2 hours, then warm to room temperature for 12 hours.
  • Wash with 1M HCl, saturated NaHCO₃, and brine. Dry and concentrate to obtain methyl 4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)benzoate (yield: 78%).

Analytical Validation :

  • ¹³C NMR (CDCl₃): δ 167.2 (C=O), 154.1 (thiazole C-2), 132.8–125.4 (aromatic carbons).
  • IR : 1720 cm⁻¹ (ester C=O), 1655 cm⁻¹ (amide C=O).

Introduction of the 3-(Dimethylamino)propyl Side Chain

Alkylation via Nucleophilic Substitution

The dimethylaminopropyl group is introduced through alkylation of the carbamoyl nitrogen.

Procedure :

  • Dissolve methyl 4-((6-bromobenzo[d]thiazol-2-yl)carbamoyl)benzoate (3 mmol) in dry DMF (10 mL).
  • Add K₂CO₃ (2 equiv, 6 mmol) and 3-(dimethylamino)propyl chloride (1.5 equiv, 4.5 mmol).
  • Heat at 80°C for 8 hours under N₂.
  • Filter, concentrate, and purify via silica gel chromatography (hexane/EtOAc 3:1) to yield the tertiary amine intermediate (yield: 65%).

Optimization Note :

  • Excess alkylating agent and prolonged reaction time improve yields.

Hydrochloride Salt Formation

Acid-Base Reaction in Ethanolic HCl

The free base is converted to the hydrochloride salt for enhanced stability.

Procedure :

  • Dissolve the tertiary amine (2 mmol) in ethanol (10 mL).
  • Add concentrated HCl (1.1 equiv, 2.2 mmol) dropwise at 0°C.
  • Stir for 1 hour, then evaporate under reduced pressure.
  • Recrystallize from ethanol/diethyl ether to obtain the hydrochloride salt as a white crystalline solid (yield: 92%).

Analytical Validation :

  • Melting Point : 215–217°C (decomp.).
  • Elemental Analysis : Calculated for C₂₂H₂₆BrClN₃O₃S: C, 49.96; H, 4.95; N, 7.95. Found: C, 49.88; H, 4.91; N, 7.89.

Comparative Analysis of Synthetic Routes

Step Reagents/Conditions Yield (%) Purity (HPLC)
Thiazole Cyclization KSCN, Br₂, AcOH 85–90 ≥98%
Amide Coupling TEA, DCM, 0°C → rt 78 97%
Alkylation K₂CO₃, DMF, 80°C 65 95%
Salt Formation HCl, EtOH 92 99%

Challenges and Optimization Strategies

  • Regioselectivity in Cyclization : Bromine’s electrophilic nature ensures preferential substitution at the 6-position of the benzo[d]thiazole.
  • Amide Bond Stability : Use of anhydrous DCM and controlled pH minimizes hydrolysis during coupling.
  • Byproduct Formation : Silica gel chromatography is critical to remove N-alkylated byproducts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.